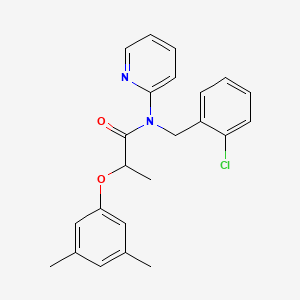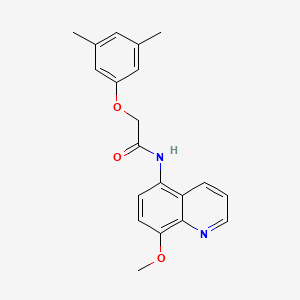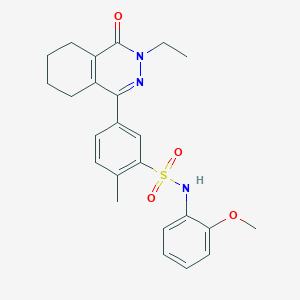![molecular formula C23H20ClN3O2S B14980692 N-{3-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B14980692.png)
N-{3-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(3-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the thiophene and furan rings, followed by the introduction of the chlorophenyl and pyridinyl groups through a series of coupling reactions. The final step often involves the formation of the carboxamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(3-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, halogen, or nitro groups.
Applications De Recherche Scientifique
N-{3-[(3-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of N-{3-[(3-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{3-[(3-BROMOPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE
- **N-{3-[(3-FLUOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE
Uniqueness
N-{3-[(3-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the thiophene and furan rings also contributes to its distinct properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C23H20ClN3O2S |
|---|---|
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
N-[3-[(3-chlorophenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H20ClN3O2S/c1-14-15(2)30-23(27-22(28)18-9-6-12-29-18)20(14)21(16-7-5-8-17(24)13-16)26-19-10-3-4-11-25-19/h3-13,21H,1-2H3,(H,25,26)(H,27,28) |
Clé InChI |
ABYJHUBDCZKCBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(C2=CC(=CC=C2)Cl)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B14980623.png)
![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B14980634.png)
![1-cyclohexyl-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14980637.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14980642.png)

![5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B14980673.png)
![N-(2,6-dimethylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14980684.png)
![5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B14980687.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B14980700.png)
![N-(1-Benzylpiperidin-4-YL)-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B14980701.png)


